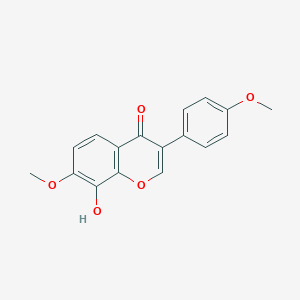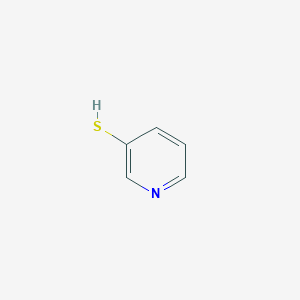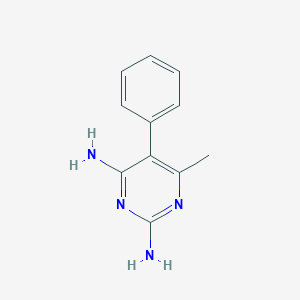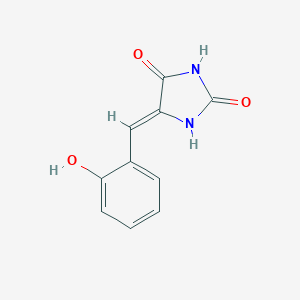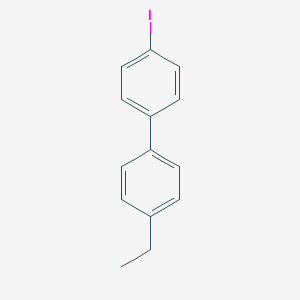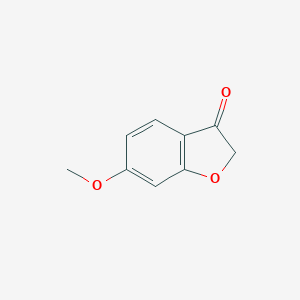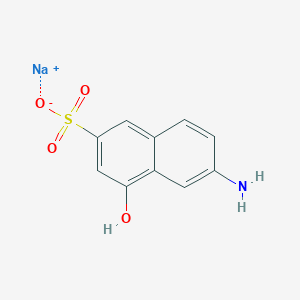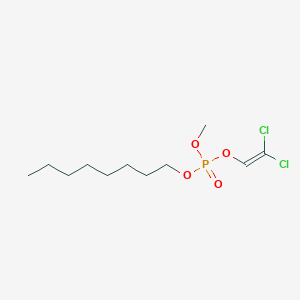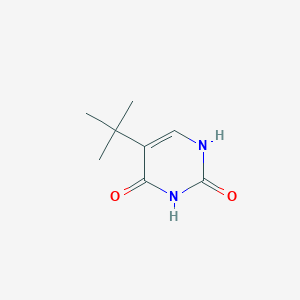
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. Barbituric acid is a key starting material for the synthesis of various barbiturates, which have been used as sedatives, hypnotics, and anticonvulsants.
作用機序
Barbiturates enhance the activity of GABA by binding to the GABA-A receptor and increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation, hypnosis, and anticonvulsant effects.
生化学的および生理学的効果
Barbiturates can cause a range of biochemical and physiological effects, including sedation, hypnosis, respiratory depression, decreased blood pressure, and decreased heart rate. Barbiturates can also cause dependence and tolerance, leading to the potential for abuse and addiction.
実験室実験の利点と制限
Barbituric acid and its derivatives have been used in various laboratory experiments due to their ability to modulate GABA-A receptors. However, the use of barbiturates in laboratory experiments is limited by their potential for abuse and addiction, as well as their narrow therapeutic index.
将来の方向性
Future research on 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and its derivatives could focus on developing new compounds with improved pharmacological properties, such as increased potency and selectivity for specific GABA-A receptor subtypes. Additionally, research could focus on developing new methods for the synthesis of barbiturates and their derivatives, as well as exploring novel applications for these compounds in the treatment of neurological and psychiatric disorders.
合成法
Barbituric acid can be synthesized by the reaction of urea and malonic acid in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction produces 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and carbon dioxide as byproducts. The yield of 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid can be improved by using excess malonic acid and a reflux condenser to prevent the loss of volatile components.
科学的研究の応用
Barbituric acid and its derivatives have been extensively studied for their pharmacological properties. Barbiturates have been used as sedatives, hypnotics, and anticonvulsants due to their ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Barbiturates have also been used as anesthetics and as a treatment for migraines.
特性
CAS番号 |
17432-97-2 |
|---|---|
製品名 |
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- |
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
5-tert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChIキー |
FFVVCDOCJNTZKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
正規SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



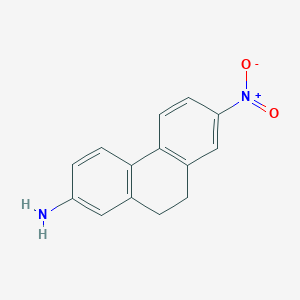
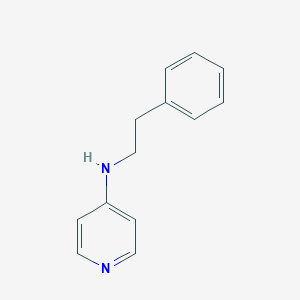
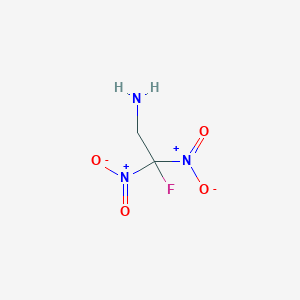
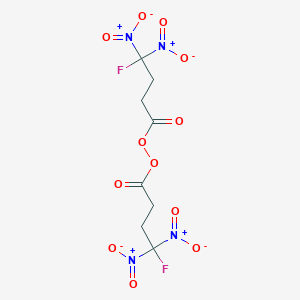
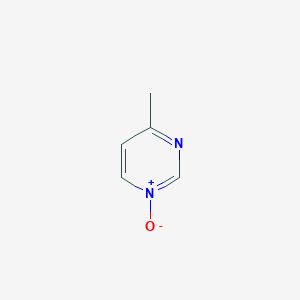
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
